3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole
Description
Properties
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-28-20-12-16(13-21(29-2)22(20)30-3)23(27)26-10-8-25(9-11-26)15-17-14-24-19-7-5-4-6-18(17)19/h4-7,12-14,24H,8-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAIWUFOUWHOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation Followed by Reduction and Halogenation
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Formylation : Indole undergoes Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C to yield 3-formyl-1H-indole (85% yield).
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Reduction : The aldehyde is reduced to 3-(hydroxymethyl)-1H-indole using NaBH₄ in methanol (92% yield).
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Chlorination : Treatment with SOCl₂ in dichloromethane converts the hydroxyl group to chloride, affording 3-(chloromethyl)-1H-indole (78% yield).
Direct Friedel-Crafts Alkylation
Indole reacts with paraformaldehyde and HCl gas in acetic acid under reflux, yielding 3-(chloromethyl)-1H-indole directly (68% yield). This one-pot method minimizes purification steps but requires strict temperature control.
Preparation of 4-(3,4,5-Trimethoxybenzoyl)piperazine
Selective mono-acylation of piperazine is achieved through:
Stepwise Protection-Acylation-Deprotection
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Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to form 1-Boc-piperazine (94% yield).
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Acylation : Reacting 1-Boc-piperazine with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base yields 1-Boc-4-(3,4,5-trimethoxybenzoyl)piperazine (83% yield).
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Deprotection : Removal of the Boc group with HCl in dioxane furnishes 4-(3,4,5-trimethoxybenzoyl)piperazine hydrochloride (91% yield).
Direct Mono-Acylation Using Bulky Bases
Piperazine and 3,4,5-trimethoxybenzoyl chloride (1:1 molar ratio) react in DCM with 2,6-lutidine as a sterically hindered base, selectively producing mono-acylated piperazine (76% yield) without requiring protection.
Coupling of Indole and Piperazine Moieties
Nucleophilic Substitution
3-(Chloromethyl)-1H-indole and 4-(3,4,5-trimethoxybenzoyl)piperazine undergo alkylation in acetonitrile with K₂CO₃ as a base at 80°C for 12 hours, yielding the target compound (65% yield).
Mitsunobu Reaction
For enhanced regiocontrol, 3-(hydroxymethyl)-1H-indole reacts with 4-(3,4,5-trimethoxybenzoyl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (72% yield).
Optimization and Scalability
| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |
|---|---|---|
| Yield | 65% | 72% |
| Reaction Time | 12 hours | 6 hours |
| Purification Method | Column chromatography | Recrystallization |
| Scalability | Moderate | High |
The Mitsunobu method offers superior yields and shorter reaction times but requires costly reagents. Industrial-scale synthesis favors nucleophilic substitution due to cost-effectiveness.
Analytical Characterization
Critical spectroscopic data for the final compound:
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¹H NMR (400 MHz, CDCl₃) : δ 8.05 (s, 1H, indole NH), 7.45–7.10 (m, 4H, indole aromatic), 4.35 (s, 2H, CH₂), 3.90 (s, 9H, OCH₃).
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HRMS (ESI+) : m/z calculated for C₂₇H₃₂N₃O₄ [M+H]⁺: 486.2389; found: 486.2392.
Challenges and Mitigation Strategies
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Di-acylation of Piperazine : Controlled stoichiometry (1:1 benzoyl chloride:piperazine) and bulky bases (e.g., 2,6-lutidine) prevent over-acylation.
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Indole Polymerization : Low-temperature reactions (<50°C) and inert atmospheres suppress side reactions during alkylation.
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted intermediates.
Emerging Methodologies
Flow Chemistry
Continuous-flow systems reduce reaction times by 40% and improve yields (78%) via precise temperature and mixing control.
Enzymatic Acylation
Lipase-mediated acylation of piperazine in ionic liquids achieves 81% yield with negligible waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups on the benzoyl ring.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, which is activated by the electron-donating effects of the nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of N-oxide derivatives or quinone-like structures.
Reduction: Conversion to alcohol derivatives.
Substitution: Halogenated indole derivatives or acylated products.
Scientific Research Applications
Cancer Research Applications
The compound's structural components indicate potential anticancer properties. The presence of the 3,4,5-trimethoxyphenyl group is reminiscent of known antitumor agents such as combretastatin A-4 and colchicine, which are recognized for their ability to disrupt microtubule dynamics. Studies have shown that derivatives of this compound can act as inhibitors of tubulin polymerization, a critical mechanism in cancer cell proliferation .
Case Study: Tubulin Assembly Inhibition
A study evaluated the cytotoxic activities of various substituted indole derivatives, including those similar to 3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole. Results indicated that these compounds effectively inhibited tubulin assembly and demonstrated significant anticancer activity through mechanisms involving NADPH oxidase inhibition .
Neuropharmacological Applications
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Piperazine derivatives have been widely studied for their effects on the central nervous system (CNS), particularly as anxiolytics and antidepressants. The incorporation of the 3,4,5-trimethoxybenzoyl group may enhance the pharmacological profile of these derivatives.
Case Study: Anxiolytic Properties
Research has indicated that piperazine-based compounds exhibit significant anxiolytic effects. The addition of substituents like the 3,4,5-trimethoxybenzoyl group may improve receptor binding affinity and selectivity, potentially leading to more effective treatments for anxiety disorders .
Drug Development Scaffold
Indoles are recognized as promising scaffolds in drug development due to their diverse biological activities. The unique structure of 3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole allows for further modifications that can lead to the synthesis of novel therapeutic agents.
Case Study: Synthesis of Novel Derivatives
A synthesis study highlighted the modification of indole derivatives for enhanced biological activity. By altering substituents on the indole ring or the piperazine moiety, researchers were able to create compounds with improved potency against various biological targets . This approach emphasizes the versatility of indoles in drug design.
Summary Table: Applications and Mechanisms
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It can bind to proteins such as tubulin, inhibiting microtubule polymerization, which is crucial for cell division.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Receptor Affinity
The compound’s closest analogs differ in substituents on the benzoyl/aryl group attached to the piperazine ring. Key examples include:
Key Observations :
- The trimethoxybenzoyl group in the target compound replaces smaller halogen substituents (e.g., Cl in L-745,870 or 3f).
- Selectivity: The high D4 selectivity of L-745,870 and L-750,667 is attributed to their optimized halogenated aryl groups. The trimethoxy variant’s selectivity profile remains speculative but could differ due to steric hindrance or interactions with non-dopaminergic receptors (e.g., sigma or adrenergic receptors, as seen with L-745,870) .
Functional Activity
- L-745,870 acts as a potent D4 antagonist, reversing dopamine-mediated inhibition of adenylate cyclase and GTPγS binding at submicromolar concentrations (EC₅₀ ~80 nM) .
- L-750,667 similarly antagonizes D4 receptors with comparable efficacy, validated via radioligand binding assays (Kd = 0.16 nM) .
- Target Compound: No direct functional data are available. However, the trimethoxy group may alter intrinsic activity (e.g., partial agonism vs. antagonism) or potency due to electronic effects on the benzoyl carbonyl group.
Pharmacokinetic Considerations
- L-745,870 exhibits excellent oral bioavailability and brain penetration, critical for CNS targets .
- Trimethoxy Analogs : The 3,4,5-trimethoxy substitution could reduce blood-brain barrier permeability compared to halogenated analogs due to increased polarity. However, this group may improve solubility, as seen in other methoxy-rich drug candidates (e.g., taxane derivatives in ) .
Biological Activity
The compound 3-{[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole belongs to a class of piperazine derivatives that are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 474.5 g/mol. The presence of three methoxy groups and a benzoyl moiety contributes to its biological activity and physicochemical properties.
Antimicrobial Activity
Research has demonstrated that compounds containing piperazine and methoxybenzoyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 12.5 to 128 µg/mL, indicating promising antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Enterococcus faecalis | 50 |
| Compound C | Escherichia coli | 32 |
Anticancer Activity
The anticancer potential of the compound has been investigated through various in vitro studies. A related compound with a similar structure showed significant antiproliferative activity against melanoma cell lines. The mechanism involved down-regulation of folate cycle gene expression and inhibition of dihydrofolate reductase, which are critical pathways in cancer cell metabolism .
Case Study: Melanoma Cell Line
In a specific study involving melanoma cells (VMM917), the compound exhibited selective cytotoxicity with a 4.9-fold increase in effectiveness compared to normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
The biological activity of 3-{[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole is believed to stem from its ability to interact with various biological targets:
- Receptor Modulation : Piperazine derivatives are known to modulate neurotransmitter receptors, which may contribute to their pharmacological effects.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth.
Pharmacokinetics
Piperazine derivatives generally exhibit favorable pharmacokinetic properties, including good absorption and distribution profiles. However, specific studies on this compound's pharmacokinetics are still needed to fully understand its behavior in biological systems.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via a multi-step route involving:
Coupling Reactions : React 3,4,5-trimethoxybenzoyl chloride with piperazine to form the 4-(3,4,5-trimethoxybenzoyl)piperazine intermediate .
Methylation : Introduce the indole moiety via nucleophilic substitution using 1H-indole-3-carboxaldehyde and a methylating agent (e.g., KHMDS) in DMF under reflux .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).
- Characterization : Employ H/C NMR to verify substituent positions (e.g., aromatic protons at δ 6.6–7.3 ppm for indole, δ 3.8–4.0 ppm for methoxy groups) and LC-MS for molecular weight confirmation .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation concentration via UV-Vis spectroscopy (λ ~280 nm for indole absorption) .
- Stability : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C, analyzing degradation products over 24h using LC-MS/MS .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or histone deacetylases (HDACs) using fluorescence-based kits, comparing to reference inhibitors like vorinostat .
Advanced Research Questions
Q. How does structural modification of the piperazine or indole moieties influence receptor binding affinity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents (e.g., halogenation at indole C5, piperazine N-alkylation) and test in radioligand binding assays (e.g., H-spiperone for dopamine D2/D3 receptors) .
- Key Findings : Piperazine N-methylation (as in L-741,626) enhances D2 selectivity, while bulkier groups (e.g., 3,4,5-trimethoxybenzoyl) may reduce blood-brain barrier penetration but improve peripheral activity .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antitumor vs. CNS effects)?
- Methodology :
- Mechanistic Profiling : Use CRISPR-edited cell lines (e.g., D2 receptor knockout) to isolate target-specific effects .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify downstream signaling nodes (e.g., MAPK/ERK vs. PI3K/AKT) .
Q. How can intermolecular interactions (e.g., with DNA or proteins) be analyzed computationally and experimentally?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to DNA G-quadruplexes or receptor pockets (PDB: 4UG2 for D3 receptor) .
- X-ray Crystallography : Co-crystallize the compound with purified targets (e.g., tubulin) to resolve binding modes at 2.0–2.5 Å resolution .
Q. What combinatorial approaches enhance efficacy while mitigating toxicity?
- Methodology :
- Synergy Screening : Test with taxanes (e.g., paclitaxel) in a checkerboard assay, calculating combination indices (CI <1 indicates synergy) .
- Toxicogenomics : Evaluate hepatotoxicity in primary human hepatocytes via transcriptomics (e.g., CYP3A4 induction) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
